1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride
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Overview
Description
“1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride” is a chemical compound. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .Molecular Structure Analysis
The molecular formula of “this compound” is C10H17Cl2N3O2. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity . It was shown that it is possible to carry out the described conversions of substituted pyridines into the corresponding piperidines in water as a solvent .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 282.2. More detailed physical and chemical properties are not provided in the available resources.Scientific Research Applications
Aurora Kinase Inhibitor
Research on compounds structurally similar to "1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride" includes the development of Aurora kinase inhibitors, which have potential applications in treating cancer by inhibiting Aurora A kinase activity. These compounds are crucial in exploring therapeutic options for malignancies (ロバート ヘンリー,ジェームズ, 2006, Molecular Cancer Therapeutics).
Molecular Interaction Studies
Molecular interaction studies of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, have been conducted to understand their binding affinities and interactions with cannabinoid receptors. These studies are fundamental in drug design and development for targeting specific receptors (J. Shim et al., 2002, Journal of medicinal chemistry).
Structure-Activity Relationships
Investigations into the structure-activity relationships of pyrazole derivatives, including the exploration of their antagonistic activities towards cannabinoid receptors, have been significant. These studies aid in the identification of potent and selective ligands for therapeutic applications (R. Lan et al., 1999, Journal of medicinal chemistry).
Synthesis and Characterization
The synthesis and characterization of novel heterocyclic compounds, including methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, have been documented. These compounds serve as valuable building blocks in organic synthesis and drug discovery, highlighting the versatility of pyrazole derivatives in chemical synthesis (Gita Matulevičiūtė et al., 2021, Molecules).
Solid Form Selection
Research into the solid form selection of zwitterionic compounds, including studies on their stability and polymorphism, contributes to the optimization of pharmaceutical formulations. This work is crucial in ensuring the stability and efficacy of drug compounds (T. Kojima et al., 2008, International journal of pharmaceutics).
Future Directions
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .
Properties
IUPAC Name |
1-methyl-3-piperidin-3-ylpyrazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-13-6-8(10(14)15)9(12-13)7-3-2-4-11-5-7;;/h6-7,11H,2-5H2,1H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWDICWWJTYADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2CCCNC2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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